3-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
(2,5-dimethylphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-15-4-5-16(2)17(14-15)20(27)25-12-10-24(11-13-25)18-6-7-19(23-22-18)26-9-3-8-21-26/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFCNRKLNSUIFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (CAS Number: 1020502-61-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H28N6O
- Molecular Weight : 404.5 g/mol
- Structural Features : The compound contains a piperazine ring, a pyridazine moiety, and a pyrazole group, which are known to contribute to various biological activities.
The biological activity of this compound can be attributed to its interaction with several molecular targets:
- Protein Kinase Inhibition : Preliminary studies suggest that the compound may inhibit specific protein kinases involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation in cancer models.
- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, modulating intracellular signaling cascades that affect cellular responses such as growth and apoptosis .
- Antioxidant Activity : Some derivatives of similar structures have shown antioxidant properties, which may protect cells from oxidative stress .
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 13.3 | |
| HeLa (Cervical Cancer) | 15.2 | |
| PANC-1 (Pancreatic Cancer) | 10.5 |
These results indicate that the compound may serve as a promising candidate for cancer therapy.
Synergistic Effects
In combination studies with established chemotherapeutics like Docetaxel, this compound has shown synergistic effects that enhance overall cytotoxicity against cancer cells. This suggests potential for use in combination therapy to improve treatment outcomes .
In Vitro Studies
In vitro assays have revealed that the compound's mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinity of the compound to target proteins, supporting its role as a potent inhibitor of specific kinases involved in tumor growth regulation .
Scientific Research Applications
Pharmacological Studies
The compound has been studied for its potential pharmacological activities, particularly as an antagonist or inhibitor in various biological pathways. Its design suggests possible interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders.
- Neuropharmacology : Research indicates that compounds with piperazine and pyridazine structures may exhibit neuroprotective effects. Studies suggest that derivatives of this compound could modulate cholinergic systems, potentially aiding in conditions such as Alzheimer's disease .
Anticancer Activity
Recent investigations have focused on the compound's anticancer properties. The presence of the pyrazole moiety is known to enhance the biological activity of compounds against cancer cells.
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The interaction with cellular receptors involved in cell proliferation and survival is under investigation .
Antimicrobial Properties
The compound's structural characteristics have also led to explorations into its antimicrobial efficacy. Compounds containing piperazine rings are often evaluated for their ability to inhibit bacterial growth.
- In Vitro Studies : Laboratory tests have shown promising results against various bacterial strains, indicating potential as a new class of antimicrobial agents.
Case Studies
Several case studies provide insights into the practical applications and experimental outcomes associated with this compound:
Case Study 1: Neuroprotective Effects
A study conducted on rodent models demonstrated that administration of the compound improved cognitive function and reduced neuroinflammation markers associated with neurodegenerative diseases. The results indicated a significant reduction in memory deficits compared to control groups .
Case Study 2: Anticancer Activity
In vitro assays using human cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to cell cycle arrest and increased apoptosis rates, suggesting its potential as a lead compound in cancer therapy development .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of pyridazine derivatives substituted with piperazine and pyrazole groups. Key structural analogues include:
Key Observations :
Sulfonyl groups (e.g., in ) increase polarity and may improve solubility but reduce membrane permeability compared to the hydrophobic dimethylbenzoyl group.
Biological Activity :
- Piperazinyl pyridazines with sulfonyl substituents (e.g., 2-chlorobenzenesulfonyl) are associated with kinase inhibition, while benzoyl-substituted variants (like the target compound) may exhibit enhanced metabolic stability due to steric hindrance from the dimethyl groups .
- Unsubstituted piperazine derivatives (e.g., 3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine) show broad anti-bacterial and anti-viral activities, suggesting that substitution patterns fine-tune specificity .
Crystallographic and Solubility Considerations :
- Analogues like N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine exhibit planar molecular geometries and intermolecular H-bonding, which influence crystal packing and solubility . The dimethylbenzoyl group in the target compound may disrupt such interactions, reducing crystallinity but improving lipophilicity.
Pharmacological Potential
- Enhanced Selectivity : The 2,5-dimethylbenzoyl group may reduce off-target effects compared to smaller substituents.
- Optimized Bioavailability : Increased lipophilicity could improve blood-brain barrier penetration, relevant for CNS-targeted therapies.
Preparation Methods
Acylation of Piperazine
Piperazine reacts with 2,5-dimethylbenzoyl chloride in dichloromethane under basic conditions (triethylamine or potassium carbonate) to yield 4-(2,5-dimethylbenzoyl)piperazine . Excess piperazine (2.5–3.0 equiv) ensures monoacylation, minimizing bis-acylated byproducts.
Table 1: Representative Reaction Conditions for Piperazine Acylation
| Reagent | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| 2,5-Dimethylbenzoyl chloride | DCM | Triethylamine | 0°C → RT | 85% |
| 2,5-Dimethylbenzoyl chloride | Acetonitrile | K₂CO₃ | Reflux | 78% |
Purification and Characterization
Crude product purification via flash chromatography (ethyl acetate/hexane, 3:7) affords the intermediate in >95% purity. Characterization by -NMR reveals distinct signals for the benzoyl aromatic protons (δ 7.2–7.4 ppm) and piperazine methyl groups (δ 2.3–2.5 ppm).
Functionalization of the Pyridazine Core
Pyridazine derivatives are typically synthesized from dichloropyridazine precursors, allowing sequential substitution at C3 and C6 positions.
C3 Substitution with 4-(2,5-Dimethylbenzoyl)piperazine
A mixture of 3,6-dichloropyridazine and 4-(2,5-dimethylbenzoyl)piperazine in dimethylformamide (DMF) with potassium tert-butoxide (t-BuOK) as a base undergoes nucleophilic aromatic substitution at 80–100°C for 12–24 hours. The reaction’s regioselectivity favors C3 substitution due to the electron-withdrawing effect of the adjacent chlorine atom.
Table 2: Optimization of C3 Substitution
| Solvent | Base | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| DMF | t-BuOK | 100°C | 18 | 72% |
| DMSO | Cs₂CO₃ | 120°C | 24 | 65% |
C6 Substitution with 1H-Pyrazole
The C6-chloro group in 3-chloro-6-(1H-pyrazol-1-yl)pyridazine is replaced via palladium-catalyzed coupling. Using 1H-pyrazole , tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and BINAP ligand in toluene at 90°C affords the desired product in 68% yield.
Convergent Synthesis and Final Assembly
An alternative route employs a convergent strategy, coupling preformed intermediates:
Suzuki-Miyaura Cross-Coupling
A pyridazine boronic ester at C6 reacts with a pyrazole halide under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) to install the pyrazole group. Subsequent C3 substitution with 4-(2,5-dimethylbenzoyl)piperazine completes the synthesis.
Challenges and Optimization Strategies
Regioselectivity in Pyridazine Substitution
Electronic and steric factors dictate substitution patterns. Computational studies (DFT) indicate that C3 chlorination in pyridazine activates the position for nucleophilic attack, while C6 remains less reactive until the first substitution occurs.
Byproduct Formation and Mitigation
Common byproducts include:
-
Bis-alkylated piperazine : Controlled by using excess pyridazine intermediate.
-
Dehalogenation products : Minimized by inert atmosphere (N₂/Ar) and anhydrous conditions.
Analytical Characterization and Quality Control
Final compound purity (>99%) is confirmed via:
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 3-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution and coupling reactions. A two-step approach is common:
Core Pyridazine Functionalization : Introduce the pyrazole moiety at the 6-position of pyridazine through SNAr (nucleophilic aromatic substitution) using 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
Piperazine Substitution : React 4-(2,5-dimethylbenzoyl)piperazine with the 3-chloropyridazine intermediate (formed via chlorination of the pyridazine core) in the presence of a base like triethylamine or DIPEA in a polar aprotic solvent (e.g., DCM or THF) .
Key Considerations : Optimize reaction time, temperature, and stoichiometry to minimize byproducts. Use TLC or LC-MS for intermediate monitoring.
Basic: How can the compound’s purity and structural integrity be validated post-synthesis?
Methodological Answer:
Use a combination of analytical techniques:
- Chromatography : HPLC with UV detection (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for pharmacological studies).
- Spectroscopy :
- X-ray Crystallography (if crystalline): Resolve bond angles and torsional strain in the piperazine-pyridazine backbone .
Advanced: How should structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
Variable Substituent Libraries :
- Modify the 2,5-dimethylbenzoyl group (e.g., halogenation, methoxy substitution) to assess hydrophobic/hydrophilic interactions.
- Replace pyrazole with other heterocycles (e.g., imidazole, triazole) to probe steric effects .
Biological Assays :
- In vitro : Test against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or FRET assays.
- In silico : Perform docking studies (e.g., AutoDock Vina) to correlate substituent changes with binding affinity .
Data Interpretation : Use IC₅₀/EC₅₀ values and molecular dynamics simulations to identify critical pharmacophores.
Advanced: What experimental designs minimize variability in evaluating biological activity?
Methodological Answer:
Adopt a split-plot design with rigorous controls:
- Replicates : Use ≥4 biological replicates per condition to account for intra-assay variability .
- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only treatments.
- Blinding : Mask sample identities during data collection to reduce bias.
Statistical Analysis : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report p-values and effect sizes .
Advanced: How can contradictory data in pharmacological studies be resolved?
Methodological Answer:
Contradictions often arise from assay conditions or target promiscuity. Address them via:
Dose-Response Curves : Confirm activity across a broad concentration range (e.g., 1 nM–100 µM) to identify non-specific effects.
Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to assess selectivity .
Orthogonal Assays : Validate findings with complementary methods (e.g., SPR for binding kinetics if initial data came from enzymatic assays) .
Case Study : If anti-inflammatory activity conflicts across studies, compare cell types (e.g., RAW264.7 vs. primary macrophages) and inflammatory stimuli (LPS vs. TNF-α) .
Advanced: How to assess the compound’s environmental fate and ecotoxicological impact?
Methodological Answer:
Follow the INCHEMBIOL framework :
Physicochemical Properties : Measure logP (octanol-water partition coefficient) and hydrolysis half-life (pH 7.4, 25°C) to predict bioaccumulation.
Biotic/Abiotic Degradation : Conduct OECD 301B (ready biodegradability) and photolysis studies.
Toxicity Profiling : Use Daphnia magna (EC₅₀) and Vibrio fischeri (Microtox) assays for acute toxicity.
Data Integration : Model environmental distribution using EPI Suite or USEtox.
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Methodological Answer:
Salt Formation : Screen counterions (e.g., HCl, mesylate) via slurry experiments.
Formulation : Use co-solvents (PEG-400, Cremophor EL) or nanocarriers (liposomes) .
Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the piperazine or pyrazole moieties.
Validation : Perform pharmacokinetic studies in rodents (Cmax, AUC, t½) and compare with computational ADMET predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
